![molecular formula C28H30N2OS B4292227 2,6-di-tert-butyl-4-[(4-phenylphthalazin-1-yl)thio]phenol](/img/structure/B4292227.png)
2,6-di-tert-butyl-4-[(4-phenylphthalazin-1-yl)thio]phenol
Overview
Description
2,6-di-tert-butyl-4-[(4-phenylphthalazin-1-yl)thio]phenol is a chemical compound that has been widely used in scientific research for its unique properties. It is commonly referred to as DBTP and belongs to the class of phenolic antioxidants. DBTP has been found to exhibit potent antioxidant activity, making it an ideal candidate for various applications in the field of biochemistry and pharmacology.
Mechanism of Action
DBTP exerts its antioxidant activity by scavenging free radicals and reactive oxygen species (ROS) that are generated during normal cellular metabolism. It also inhibits lipid peroxidation and protects against oxidative damage to proteins and DNA. DBTP has been found to modulate various signaling pathways involved in cellular homeostasis and stress response.
Biochemical and physiological effects:
DBTP has been shown to have a wide range of biochemical and physiological effects. It has been found to improve mitochondrial function, enhance glucose uptake, and reduce inflammation. DBTP has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DBTP in lab experiments is its potent antioxidant activity, which can help protect against oxidative damage to cells and tissues. However, it is important to note that DBTP can have different effects depending on the concentration used and the experimental conditions. Therefore, careful optimization of experimental parameters is necessary to obtain reliable results.
Future Directions
There are several future directions for research on DBTP. One area of interest is the development of new drug delivery systems that can target DBTP to specific tissues and organs. Another area of research is the investigation of the potential use of DBTP in combination with other antioxidants or drugs for the treatment of various diseases. Furthermore, the elucidation of the molecular mechanisms underlying the antioxidant activity of DBTP can provide new insights into the pathogenesis of oxidative stress-related diseases.
Scientific Research Applications
DBTP has been extensively studied for its potential use as an antioxidant in various biological systems. It has been shown to protect against oxidative stress-induced damage in cells and tissues, making it a promising candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. DBTP has also been used in the development of new drugs and drug delivery systems.
properties
IUPAC Name |
2,6-ditert-butyl-4-(4-phenylphthalazin-1-yl)sulfanylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2OS/c1-27(2,3)22-16-19(17-23(25(22)31)28(4,5)6)32-26-21-15-11-10-14-20(21)24(29-30-26)18-12-8-7-9-13-18/h7-17,31H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJWKHYYSDXAIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-[(4-phenylphthalazin-1-yl)sulfanyl]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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